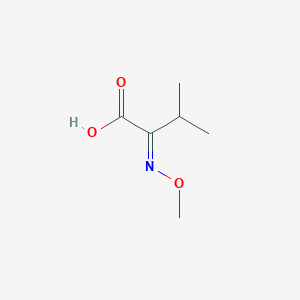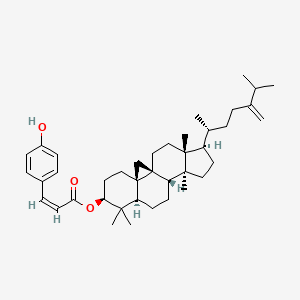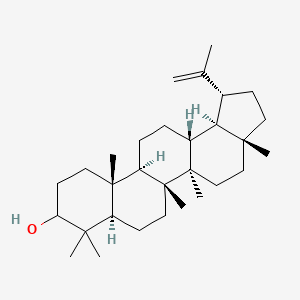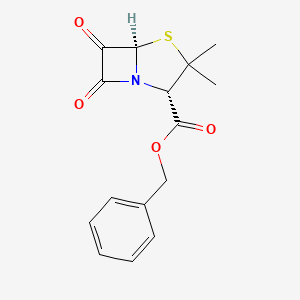
(R)-Ethotoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-ethotoin is the (R)-enantiomer of ethotoin. It is an enantiomer of a (S)-ethotoin.
Scientific Research Applications
Anticonvulsant Efficacy in Seizures
Ethotoin has been studied for its effectiveness in treating various types of seizures. For instance, Carter et al. (1984) found that ethotoin was effective in controlling seizures in 16 of 17 pediatric patients, without reported side effects (Carter, Helms, & Boehm, 1984). Similarly, Korberly et al. (1981) discussed its use in pediatric seizure patients, noting ethotoin's minimal side effects compared to more commonly used anticonvulsants (Korberly, Mrazik, & Graziani, 1981).
Pharmacokinetic Studies
Research has also focused on the pharmacokinetics of ethotoin. Hooper et al. (1992) explored the enantioselective pharmacokinetics in humans, finding minor differences in absorption between isomers (Hooper, O'shea, & Qing, 1992). Additionally, Yonekawa et al. (1975) developed a gas chromatographic method for determining ethotoin in human plasma, contributing to a better understanding of its metabolic profile (Yonekawa, Kupferberg, & Cantor, 1975).
Metabolism and Excretion
Studies on the metabolic fate of ethotoin have been conducted. Bius et al. (1980) detected unchanged ethotoin and several metabolites in the urine of subjects, shedding light on its metabolic pathways (Bius, Yonekawa, Kupferberg, Cantor, & Dudley, 1980).
Clinical Applications in Epilepsy
Ethotoin's role in treating epilepsy has been extensively examined. Lund et al. (1975) discussed its use as an anti-epileptic drug, noting its efficacy and lack of certain side effects seen with other drugs (Lund, Sjö, & Hvidberg, 1975). Biton et al. (1990) conducted a retrospective study on ethotoin as adjunctive therapy for intractable epilepsy, finding significant reduction in seizure frequency in some patients (Biton, Gates, Ritter, & Loewenson, 1990).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of ethotoin have also been researched. Tanwar et al. (2017) reported a novel one-pot synthesis of substituted hydantoins, including ethotoin, providing a simpler approach to its production (Tanwar, Ratan, & Gill, 2017).
Properties
CAS No. |
41807-37-8 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
InChI Key |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
Isomeric SMILES |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
| 41807-37-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)








![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)

